N-methyl-2-phenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58265-30-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C10H13NO/c1-8(10(12)11-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
HUZZYIJZZCBOOF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC |
Synonyms |
N,α-Dimethylbenzeneacetamide |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 2 Phenylpropanamide and Its Analogs
Classical Amidation Strategies for N-methyl-2-phenylpropanamide Synthesis
Classical amidation strategies are foundational in organic synthesis and represent the most direct approaches to constructing the amide functionality in this compound. These methods typically start from precursors like 2-phenylpropanoic acid or 2-phenylpropanamide (B1200545).
The most common starting point for synthesizing this compound is 2-phenylpropanoic acid. This approach focuses on creating the amide bond by reacting the carboxyl group of the acid with methylamine (B109427).
Direct amidation involves the reaction of 2-phenylpropanoic acid with methylamine, typically at elevated temperatures. This method forms an ammonium-carboxylate salt intermediate, which then dehydrates to yield the final amide product. However, this process often requires harsh conditions and can result in equilibrium mixtures, making it less favorable for high-purity laboratory synthesis compared to other methods.
A more efficient and widely used method involves the conversion of 2-phenylpropanoic acid into a more reactive intermediate, 2-phenylpropanoyl chloride. fishersci.co.uk This two-step process is a cornerstone of amide synthesis.
First, the carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce the acyl chloride. fishersci.co.uk This intermediate is highly reactive.
Modern amide synthesis frequently employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions, avoiding the need to isolate a reactive acyl chloride. fishersci.co.uknih.gov These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine. fishersci.co.ukyoutube.com This approach is particularly prevalent in medicinal chemistry and peptide synthesis. nih.gov
The general principle involves mixing 2-phenylpropanoic acid, methylamine, and the coupling reagent, often in the presence of a non-nucleophilic base and sometimes an additive to suppress side reactions and improve efficiency. nih.govprepchem.com There are several classes of coupling reagents, each with its own characteristics.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. fishersci.co.uk They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk The subsequent reaction with methylamine yields the amide and a urea (B33335) byproduct. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. Additives like 1-Hydroxybenzotriazole (HOBt) are frequently included to form an active ester, which can increase yields and reduce the risk of racemization. nih.govprepchem.com
Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. sigmaaldrich.com They generate OBt active esters that react cleanly with amines. sigmaaldrich.com Phosphonium reagents are known for clean reactions and can be used in excess to drive slow reactions to completion. sigmaaldrich.com
Aminium/Uronium Salts: This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.com HATU is particularly effective due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its HOAt leaving group, making it one of the most efficient coupling reagents, especially for challenging couplings. sigmaaldrich.com
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Acronym | Full Name | Notes |
| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea byproduct simplifies workup. Often used with HOBt. fishersci.co.uk |
| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Forms a solid urea byproduct (DCU) that is filtered off. fishersci.co.uk |
| Phosphonium Salt | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient reagent for forming amide bonds. sigmaaldrich.com |
| Aminium/Uronium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very popular and efficient coupling reagent. peptide.com |
| Aminium/Uronium Salt | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU, especially for hindered couplings. sigmaaldrich.compeptide.com |
An alternative synthetic route starts with 2-phenylpropanamide and introduces the N-methyl group in a subsequent step. This method is an example of N-alkylation.
This technique involves two main steps. First, the primary amide, 2-phenylpropanamide, is treated with a strong base to deprotonate the nitrogen atom, forming an amide anion (an amidate). Common bases for this purpose include sodium hydride (NaH) or sodium amide (NaNH₂).
In the second step, the resulting nucleophilic amidate is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The amidate anion displaces the leaving group (e.g., iodide) from the methylating agent in a nucleophilic substitution reaction (S_N2) to form the N-methylated product. A significant challenge in the alkylation of amides can be achieving regioselectivity, as O-alkylation can sometimes occur as a competing side reaction, though N-alkylation is generally favored for primary amides. organic-chemistry.org
N-Alkylation of 2-Phenylpropanamide Precursors
Catalytic Approaches to this compound Synthesis
Catalysis offers more efficient and environmentally benign alternatives to classical stoichiometric methods for amide bond formation. Both metal-free and transition metal-based systems have been developed for the synthesis of amides like this compound.
Metal-Free Catalysis in Amide Bond Formation
In the realm of green chemistry, metal-free catalysis for amide bond formation has gained significant traction. One of the most promising and environmentally friendly catalysts for this transformation is boric acid. orgsyn.org This method allows for the direct condensation of a carboxylic acid (2-phenylpropanoic acid) and an amine (methylamine).
The proposed mechanism suggests that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640), which acts as the acylating agent. This intermediate then reacts with the amine to form the amide and regenerates the boric acid catalyst. orgsyn.org This catalytic cycle is atom-economical as it ideally only produces water as a byproduct. orgsyn.org
Table 1: Boric Acid-Catalyzed Amidation
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
|---|
This method is noted for its operational simplicity and excellent chemoselectivity, often negating the need for protecting groups on other functional groups within the reactants. orgsyn.org Another related metal-free approach involves the use of diboronic acid anhydride as a catalyst for the dehydrative amidation of carboxylic acids. rsc.org
Transition Metal-Catalyzed Amidation (e.g., Palladium-Catalyzed Methods)
Transition metal catalysis provides powerful tools for the construction of amide bonds, often under mild reaction conditions. While palladium has been extensively used for various cross-coupling reactions, other metals have also shown efficacy in amidation.
A noteworthy atom-economical protocol for the preparation of N-methyl amides utilizes a cooperative catalytic system of 1,4-diazabicyclo[5.4.0]undec-7-ene (DBU) and iron(III) oxide (Fe3O4). nih.gov This method is particularly valuable for the synthesis of N-methyl amides from a range of aliphatic and aromatic carboxylic acids. nih.gov The reaction is operationally simple and the iron catalyst can be easily recovered and reused multiple times without a significant loss of efficiency. nih.gov
Table 2: DABCO/Fe3O4-Catalyzed N-methyl Amidation
| Reactants | Catalytic System | Solvent | Yield | Reference |
|---|
The proposed mechanism involves the formation of an iron carboxylate intermediate which then reacts with an intermediate generated from DABCO and the methylamine source (in this case, methyl isothiocyanate). nih.gov This catalytic approach avoids the use of poor atom economy reagents typically associated with amide synthesis. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. This involves evaluating the atom economy of different synthetic routes and optimizing reaction conditions to minimize waste and energy consumption.
Evaluation of Atom Economy and Waste Reduction
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. primescholars.com
For the synthesis of this compound, different routes will have varying atom economies.
Classical Acyl Chloride Method: This route involves converting 2-phenylpropanoic acid to 2-phenylpropanoyl chloride, followed by reaction with methylamine. This method generates significant waste in the form of the activating agent (e.g., thionyl chloride) and the subsequent neutralization of the HCl byproduct. The atom economy is inherently low due to the stoichiometric use of these reagents.
Catalytic Amidation: Direct catalytic amidation of 2-phenylpropanoic acid with methylamine, for example using boric acid, is highly atom-economical as the only byproduct is water. orgsyn.org
Table 3: Comparison of Atom Economy for Different Synthetic Routes
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Acyl Chloride Route | 2-phenylpropanoic acid, Thionyl chloride, Methylamine | This compound | SO2, 2HCl | Lower |
The calculation for the boric acid catalyzed route is based on the molecular weights of the reactants (2-phenylpropanoic acid + methylamine) and the product (this compound), with water as the only byproduct. This highlights the significant advantage of catalytic methods in waste reduction.
Optimization of Solvent Systems and Reaction Efficiency
The choice of solvent plays a critical role in the efficiency and environmental impact of a chemical synthesis. An ideal solvent should be non-toxic, readily available, recyclable, and should facilitate a high reaction rate and yield. nih.gov
In the context of this compound synthesis, solvent choice can influence reaction outcomes significantly. For instance, in boric acid-catalyzed amidation, toluene (B28343) is often used to facilitate the removal of water via a Dean-Stark trap, thereby driving the reaction to completion. orgsyn.org However, the search for greener solvent alternatives is an ongoing area of research. Solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective for some amidation reactions, but concerns about their environmental and safety profile exist. nih.gov
Synthetic Strategies for this compound Derivatives and Analogs
The construction of this compound and its analogs can be achieved through several synthetic routes. These strategies are often tailored to introduce specific functional groups, control stereochemistry, or build complex molecular scaffolds.
Synthesis of Substituted N-methyl-2-phenylpropanamides
The introduction of various substituents onto the this compound framework is crucial for modifying its chemical properties. A general and effective method for preparing substituted N-methyl amides involves the reaction of a corresponding carboxylic acid or its activated derivative with methylamine. For instance, the synthesis of substituted N-methyl-2-phenylpropanamides can be achieved by first preparing the desired substituted 2-phenylpropanoic acid, followed by amidation with methylamine.
A related approach has been successfully employed in the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. nih.gov In this method, substituted 2-hydroxybenzyl-N-methylamines are reacted with phenyl chlorocarbonates in the presence of a base like triethylamine (B128534) (TEA). nih.gov This reaction proceeds at room temperature and provides a straightforward route to a variety of substituted products. nih.gov The general reaction scheme is as follows:
Substituted 2-hydroxybenzyl-N-methylamine + Phenyl chlorocarbonate → Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamate
This methodology highlights a versatile strategy for introducing substituents onto the phenyl ring of a scaffold containing an N-methyl group. A similar principle can be applied to the synthesis of N-methyl-2-phenylpropanamides, where a substituted 2-phenylpropanoyl chloride would be reacted with methylamine.
The following table presents a series of substituted N-(2-hydroxybenzyl)-N-methylcarbamates synthesized using this approach, demonstrating the variety of substituents that can be incorporated. nih.gov
| Compound ID | R1 | R2 | R3 | R4 | Yield (%) | Melting Point (°C) |
| 1a | H | Cl | H | H | 85 | 118.5-120.5 |
| 1b | H | Cl | Cl | H | 82 | 134.0-136.0 |
| 1c | H | Cl | NO2 | H | 88 | 144.5-147.0 |
| 1d | Br | H | H | H | 89 | 110.0-112.0 |
| 1e | Br | H | H | Cl | 91 | 125.0-127.0 |
| 1f | Br | H | Cl | H | 87 | 141.0-143.0 |
| 1g | Br | H | NO2 | H | 90 | 155.0-157.0 |
| 1h | H | NO2 | H | H | 84 | 139.0-141.0 |
| 1i | H | NO2 | NO2 | H | 86 | 168.0-170.0 |
| 1j | NO2 | H | H | H | 83 | 128.0-130.0 |
| 1k | NO2 | H | H | Cl | 88 | 144.5-147.0 |
| 1l | NO2 | H | Cl | H | 85 | 148.0-150.0 |
| 1m | NO2 | H | NO2 | H | 89 | 172.0-174.0 |
Targeted Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives, where the stereocenter at the α-carbon is controlled, is of significant interest. Stereoselective synthesis is crucial as different enantiomers of a molecule can exhibit distinct biological activities.
One common strategy to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts. For example, in the synthesis of more complex analogs like the stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the control of stereochemistry is a key aspect of the synthetic design. acs.org
Another powerful technique is stereoselective reductive amination. This method has been effectively used in the synthesis of chiral amines, which are precursors to the target amides. For instance, the stereoselective synthesis of 6α- and 6β-3-dehydroxynaltrexamines demonstrates how the choice of reducing agent and reaction conditions can dictate the stereochemical outcome. researchgate.net In this case, the conformation of an iminium ion intermediate directs the approach of the hydride reagent, leading to the preferential formation of one stereoisomer. researchgate.net This principle can be applied to the synthesis of chiral N-methyl-2-phenylpropanamides by the reductive amination of a suitable keto-acid precursor with methylamine using a chiral reducing agent or in the presence of a chiral catalyst.
Furthermore, the chemoselective reactions of chiral precursors can be exploited. A study on N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide showed that the inherent chirality of the starting material could direct the formation of specific stereoisomers in subsequent reactions, such as the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. nih.gov
Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic step to form a complex product. MCRs are particularly valuable for generating libraries of structurally diverse molecules, which is a key strategy in drug discovery and materials science. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be utilized to create a wide array of this compound analogs. nih.gov
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. nih.gov By using 2-phenylpropanoic acid, an appropriate aldehyde or ketone, and an isocyanide, one could generate a library of compounds with a similar core structure to this compound. The general scheme is:
2-Phenylpropanoic acid + Aldehyde/Ketone + Isocyanide → α-(2-Phenylpropanoyloxy) amide
The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. nih.gov This reaction is even more versatile for generating molecular diversity. By employing 2-phenylpropanoic acid, methylamine, a variety of aldehydes or ketones, and different isocyanides, a vast library of this compound derivatives can be synthesized. The general scheme is:
2-Phenylpropanoic acid + Methylamine + Aldehyde/Ketone + Isocyanide → N-Alkyl-N-(2-phenylpropanoyl)amino acid amide
The products of these MCRs can serve as scaffolds for further chemical modifications, expanding the accessible chemical space even further.
Regioselective Synthesis of Advanced Scaffolds
Regioselective synthesis refers to chemical reactions that preferentially form one constitutional isomer over others. This control is essential for the construction of complex and well-defined molecular architectures. While specific examples of regioselective synthesis on the this compound scaffold itself are not extensively documented in the provided context, the principles of regioselectivity can be illustrated through related systems.
For example, the regioselective synthesis of tetra-substituted phenylaminopyrazoles has been achieved through a one-pot condensation reaction. mdpi.com The reaction conditions were found to be crucial in dictating the regiochemical outcome, with alternative stepwise protocols leading to different isomers. mdpi.com This demonstrates how careful control of the reaction pathway can lead to the desired regioisomer.
Another example is the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide, where computational studies have been used to understand and predict the regioselectivity. The analysis of the electronic properties of the reactants and the transition states of the possible reaction pathways allowed for the rationalization of the experimentally observed regioselectivity.
These examples underscore the importance of understanding the underlying reaction mechanisms to achieve regiocontrol. Such principles could be applied to the this compound scaffold to, for instance, selectively functionalize the phenyl ring at a specific position or to direct the reaction of a bifunctional derivative in a controlled manner, leading to the formation of advanced, well-defined molecular scaffolds.
Advanced Characterization Techniques for N Methyl 2 Phenylpropanamide and Its Molecular Architectures
Spectroscopic Analysis for Fine Structural Elucidation
Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of N-methyl-2-phenylpropanamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for confirming the compound's identity and exploring its conformational properties.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton (¹H) NMR spectroscopy allows for the analysis of the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound displays characteristic signals that correspond to its distinct proton groups. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1–7.4 ppm. The methyl group attached to the nitrogen atom (N-CH₃) is expected to produce a singlet at approximately δ 3.0 ppm. The other methyl and methine protons in the propanamide backbone will also have distinct chemical shifts and coupling patterns, providing a complete picture of the proton framework.
¹H NMR Data for this compound
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | ~7.1–7.4 | Multiplet |
| N-Methyl (N-CH₃) | ~3.0 | Singlet |
| Data derived from analogous compounds and general spectroscopic principles. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the propanamide backbone and the presence of the phenyl and methyl substituents. The carbonyl carbon of the amide group is particularly noteworthy, typically appearing significantly downfield. For a related compound, N-phenylpropanamide, the carbonyl carbon appears at approximately 172.8 ppm, the aromatic carbons show signals between 126.2 and 140.9 ppm, and the aliphatic carbons are observed at lower chemical shifts. rsc.org Similar ranges are expected for this compound.
¹³C NMR Data for this compound
| Carbon Group | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~173 |
| Aromatic (C₆H₅) | ~126–141 |
| N-Methyl (N-CH₃) | ~26 |
| Propanamide Backbone (other carbons) | ~20-45 |
| Data derived from analogous compounds and general spectroscopic principles. rsc.orgrsc.org |
Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational changes and restricted rotation around chemical bonds. montana.edu In this compound, the rotation around the amide C-N bond can be hindered due to its partial double bond character. This restricted rotation can lead to the existence of different rotational isomers (rotamers) at lower temperatures. nih.govacs.org
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion of these rotamers. At high temperatures, the rotation is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rotation slows down, and the signals for the individual rotamers may broaden and eventually resolve into separate peaks. Analysis of these changes allows for the determination of the energy barrier to rotation. For related N-aryl amides, rotational barriers have been measured, demonstrating the utility of this technique. nih.govacs.org
Vibrational spectroscopy, including FT-IR, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, which is typically observed in the range of 1680-1630 cm⁻¹. For a similar secondary amide, 2-chloro-N-methyl-N-phenylpropanamide, this peak appears around 1650–1680 cm⁻¹. The N-H stretching vibration, if present in a primary or secondary amide, would appear as a broad band around 3300 cm⁻¹, but in this tertiary amide, it is absent. libretexts.org Other characteristic absorptions include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and C-C stretching vibrations within the phenyl ring.
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amide | C=O Stretch | 1680–1630 |
| Aromatic Ring | C-H Stretch | ~3100–3000 |
| Aliphatic Groups | C-H Stretch | ~3000–2850 |
| Aromatic Ring | C=C Stretch | ~1600–1450 |
| Data derived from general spectroscopic principles and data for analogous compounds. libretexts.org |
Vibrational Spectroscopy
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy serves as a valuable tool for analyzing the vibrational modes of this compound, providing a detailed spectral fingerprint of the molecule. horiba.com This non-destructive technique relies on the inelastic scattering of monochromatic light, typically from a laser, to probe the vibrational energy levels of the molecule. horiba.com While specific Raman spectra for this compound are not extensively documented in the provided search results, analysis of the related compound N-phenylpropanamide offers insight into the expected vibrational modes. researchgate.netdergipark.org.tr
Key vibrational modes anticipated for this compound would include:
Aromatic C-H Stretching: Vibrations associated with the phenyl ring are expected in the range of 3178-3027 cm⁻¹. researchgate.netdergipark.org.tr
Aliphatic C-H Stretching: Symmetric and asymmetric stretching modes of the methyl and ethyl groups are predicted to appear between 2975-2880 cm⁻¹. researchgate.netdergipark.org.tr
Carbonyl (C=O) Stretching: A strong, characteristic peak for the amide carbonyl group is expected around 1685 cm⁻¹. researchgate.netdergipark.org.tr
C-N Stretching: Vibrational modes for the carbon-nitrogen bond of the amide group are anticipated at various wavenumbers, including approximately 1501, 1205, and 1162 cm⁻¹. researchgate.netdergipark.org.tr
Aromatic Ring Skeletal Stretching: Vibrations within the phenyl ring structure are expected to be observed around 1606/1557 cm⁻¹. researchgate.netdergipark.org.tr
It is important to note that the presence of the N-methyl group in this compound, as opposed to the N-H bond in N-phenylpropanamide, would lead to the absence of N-H stretching and bending vibrations and the appearance of vibrations associated with the N-CH₃ group. The differentiation of crystal polymorphs, if they exist for this compound, could also be achieved through Raman spectroscopy by analyzing shifts in the lattice vibrational modes. spectroscopyonline.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the molecule, typically through electron impact (EI), causing it to fragment in a reproducible manner.
While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, some general observations can be made. For a related compound, N-methyl-2-phenylpropan-1-amine, a base peak at m/z 44 was observed in the EI mass spectrum, which is indicative of a fragment containing the methylamino group. nih.gov For this compound, with a molecular weight of 163.22 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 163. nih.govrsc.org Common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the alkyl-phenyl side chain. The use of GC-MS is crucial for distinguishing between isomers, as chromatographic retention times can differentiate compounds with similar mass spectra. nih.govnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. For this compound, LC-MS methods can be developed for its identification and quantification in various matrices. unipd.itlcms.cz The liquid chromatograph separates the compound using a column, often a reversed-phase C18 column, and a suitable mobile phase gradient. unipd.itresearchgate.net The eluent is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex mixtures and can provide high sensitivity and selectivity. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it ideal for the analysis of this compound. semanticscholar.org In positive ion mode, ESI typically produces a protonated molecule, [M+H]⁺, which for this compound would have a mass-to-charge ratio (m/z) of approximately 180.1019. massbank.eu This technique minimizes fragmentation, allowing for clear determination of the molecular weight. semanticscholar.orgresearchgate.net
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing structural information. For instance, in the MS/MS of fentanyl, a related compound containing an N-phenylpropanamide moiety, a major product ion at m/z 188 results from the neutral loss of N-phenylpropanamide. researchgate.net Similar fragmentation pathways involving the loss of neutral molecules would be expected for this compound. ESI-MS can also be used to study non-covalent interactions and the gas-phase chemistry of the ionized molecule. acs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. elte.hu For this compound, the presence of the phenyl group is the primary chromophore responsible for UV absorbance.
Studies on the related compound N-phenylpropanamide show electronic transitions that can be analyzed using both experimental and computational methods. researchgate.netdergipark.org.tr The electronic absorption spectrum is typically recorded in a solvent such as chloroform (B151607). dergipark.org.tr The key electronic transitions observed are π → π* and n → π* transitions. elte.hu The π → π* transitions, associated with the aromatic ring, are generally of higher energy and intensity. The n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are typically of lower energy and intensity. elte.hu Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical UV-Vis spectrum and help in the assignment of the observed electronic transitions. dergipark.org.trresearchgate.net
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A C18 column with a gradient of acetonitrile (B52724) and water is a common system for this purpose, with detection often performed using a UV detector. Purity levels greater than 95% can be readily confirmed with this method.
This compound possesses a chiral center at the second carbon of the propanamide chain, meaning it can exist as a pair of enantiomers. The separation of these enantiomers is crucial for understanding their distinct biological activities. Chiral HPLC is a primary technique for this purpose. Additionally, if diastereomers are present, for example in derivatives of this compound, they can often be separated using silica (B1680970) gel chromatography with non-polar solvent systems. nih.gov The separation of stereoisomers is a critical step in the characterization of chiral molecules like this compound. nih.govjiangnan.edu.cnacs.org
Data Tables
Table 1: Spectroscopic and Chromatographic Data for this compound and Related Compounds
| Analytical Technique | Compound | Key Findings | Reference(s) |
| Raman Spectroscopy | N-phenylpropanamide | Aromatic C-H stretch: 3178-3027 cm⁻¹, Carbonyl (C=O) stretch: ~1685 cm⁻¹, Aromatic skeletal stretch: 1606/1557 cm⁻¹ | researchgate.netdergipark.org.tr |
| GC-MS | N-methyl-2-phenylpropan-1-amine | Base peak at m/z 44 (EI mode) | nih.gov |
| ESI-MS | 2-Hydroxy-n-methyl-n-phenylpropanamide | [M+H]⁺ at m/z 180.1019 | massbank.eu |
| HPLC | This compound | Purity >95% achievable with C18 column and acetonitrile/water gradient | |
| Chiral Chromatography | This compound | Enantiomers can be separated by chiral HPLC |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and performing quantitative analysis. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile and water.
Purity analysis by HPLC can confirm that the synthesized compound meets high standards, often exceeding 95%. By comparing the retention time of the main peak to that of a reference standard, the identity of the compound is confirmed. The area of the peak is proportional to its concentration, allowing for precise quantitative measurements. The use of a gradient, where the composition of the mobile phase is changed over time, allows for the effective separation of the main compound from any impurities or byproducts.
Below is a table summarizing typical HPLC conditions used for the analysis of this compound and related compounds.
| Parameter | Typical Conditions | Purpose |
| Stationary Phase (Column) | C18 (Reversed-Phase) | Separation of nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile / Water Gradient | Elution of components with varying polarities. |
| Detection | UV Spectroscopy (e.g., 210-220 nm) | Detection of the analyte based on its UV absorbance. |
| Purity Achieved | >95% | Quantitative assessment of the final product's purity. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials (e.g., 2-phenylpropanoic acid and methylamine) and the formation of the desired product. nih.govrsc.orggoogleapis.com
The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent material, typically silica gel. rsc.org The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. Components separate based on their affinity for the stationary phase versus the mobile phase. By comparing the spots of the reaction mixture with those of the starting materials and a product standard, the reaction's completion can be determined. googleapis.com UV light is commonly used for visualization of the spots.
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | Silica gel-coated plates | Adsorbent for separating compounds based on polarity. rsc.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures | Solvent system to carry compounds up the plate. |
| Visualization | UV Light | To observe the separated spots on the TLC plate. |
| Application | Reaction completion check | To confirm the consumption of reactants and formation of product. nih.govgoogleapis.com |
Chiral Chromatography for Enantiomer and Diastereomer Resolution
Since this compound possesses a stereocenter at the second carbon of the propanamide backbone, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of liquid chromatography used to separate these stereoisomers. This separation is critical as enantiomers can have different biological activities or physical properties.
The resolution is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of chiral columns, such as those based on polysaccharide derivatives like cellulose (B213188) or amylose, are effective. rsc.org In some cases, diastereomers of related compounds have been separated using standard flash chromatography, while the subsequent resolution of enantiomers requires chiral HPLC. nih.govnih.govacs.org Supercritical Fluid Chromatography (SFC) with chiral columns is another powerful technique for this purpose. acs.org
The following table details exemplary conditions for the chiral separation of similar propanamide compounds, demonstrating the specificity of the method. rsc.org
| Column Type | Mobile Phase (v/v) | Flow Rate (mL/min) | Analyte Type |
| Cellulose4 | Heptane/EtOH (95:5) | 1.0 | (R)-N-Cyclohexyl-2-phenylpropanamide Enantiomers |
| Chiralpak AD-H | Heptane/EtOH (80:20) | 0.5 | (R)-N-Cyclohexyl-2-(4-(benzyloxy)phenyl)propanamide Enantiomers |
| Chiralcel OJ-H | Heptane/EtOH (95:5) | 2.0 | (R)-N-Cyclohexyl-2-(4-((2-(phenylthio)ethoxy)methyl)phenyl)propanamide Enantiomers |
| (S,S)-Whelk-O1 | Not specified | Not specified | Enantiomers of N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide nih.gov |
Solid-State Structure Determination
Determining the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the material's properties.
X-ray Crystallography for Absolute Configuration and Molecular Conformation in Crystalline Forms
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. It allows for the unambiguous assignment of the absolute configuration of chiral centers, such as the one present in this compound. The technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of individual atoms, bond lengths, and bond angles. iucr.org
This analysis provides invaluable information on the molecule's conformation (the spatial arrangement of its atoms) and its packing within the crystal lattice. nih.gov Intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal's stability and physical properties, can also be identified and characterized. iucr.org For related N-phenylpropanamide structures, X-ray crystallography has confirmed details like the equatorial conformation of substituent groups and the near-perpendicular orientation of the N-phenyl group relative to the N-acyl moiety. nih.gov
The table below shows typical crystallographic data obtained for structurally related N-phenylpropanamide compounds, illustrating the level of detail provided by this technique. iucr.orgnih.gov
| Parameter | Example Data for a Fentanyl Analogue nih.gov | Example Data for 2-chloro-N-(p-tolyl)propanamide iucr.org |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.005(7) | Not specified |
| b (Å) | 13.189(2) | Not specified |
| c (Å) | 14.312(4) | Not specified |
| α (˚) | 111.27(2) | 90 |
| β (˚) | 99.15(5) | Not specified |
| γ (˚) | 93.52(4) | 90 |
| Key Finding | Determination of absolute configuration and molecular conformation. | Characterization of crystal packing via N—H⋯O hydrogen bonds. |
Computational Chemistry and Theoretical Investigations of N Methyl 2 Phenylpropanamide
Quantum Chemical Calculations for Molecular Properties and Electronic Structure
Quantum chemical calculations serve as a powerful tool for the in-depth exploration of N-methyl-2-phenylpropanamide at the molecular level. These methods can predict a wide range of properties, from the molecule's three-dimensional shape to its spectroscopic signatures.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. DFT has been utilized in studies involving this compound, for instance, to investigate reaction mechanisms where it serves as a product. In such studies, hybrid functionals like M06-2X have been employed to model the electronic details of chemical transformations. amazonaws.com The application of DFT allows for a comprehensive understanding of the molecule's fundamental properties.
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its shape. While detailed optimized parameters for the isolated molecule are not extensively published, DFT calculations, such as those performed with the Gaussian 09 package, have been used to determine the optimized structures of related molecules and reaction intermediates. amazonaws.comresearchgate.net
Conformational analysis is also critical for flexible molecules like this compound, which has rotational freedom around several single bonds, such as the N-C (amide) and C-C bonds of the propanamide backbone. Identifying the various low-energy conformers and the energy barriers between them is essential for understanding the molecule's behavior. For similar, more complex anilides, conformational searches followed by DFT optimizations have been performed to identify stable conformers and understand rotational preferences. acs.orgacs.orgacs.org
Table 1: Typical Geometric Parameters Analyzed via DFT This table illustrates the types of structural data obtained from geometry optimization calculations. Specific calculated values for this compound are not available in the cited literature.
| Parameter | Description | Typical Atoms Involved |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C=O, C-N, C-C, C-H, N-C(methyl) |
| Bond Angle | The angle formed between three connected atoms. | O=C-N, C-N-C, C-C-C |
| Dihedral Angle | The angle between two intersecting planes, crucial for defining conformation. | C-C-N-C, O=C-C-C |
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. To improve agreement with experimental data, the calculated wavenumbers are often uniformly scaled to account for anharmonicity and other systematic errors in the computational method. dergipark.org.tr
While a specific calculated vibrational analysis for this compound is not available in the reviewed literature, studies on the closely related N-phenylpropanamide provide a clear example of this application. For N-phenylpropanamide, calculations using the B3LYP/6-311+G(d,p) level of theory have been performed, and the potential energy distribution (PED) analysis was used to make unambiguous assignments for the observed spectral bands. dergipark.org.trresearchgate.net
Table 2: Illustrative Calculated Vibrational Wavenumbers for the Related Compound N-phenylpropanamide This data is for N-phenylpropanamide and is presented for illustrative purposes to show the type of information generated by vibrational frequency calculations.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) dergipark.org.tr | Assignment (PED %) dergipark.org.tr |
|---|---|---|
| ν(N-H) | 3436 | ν(N-H) (100) |
| ν(C=O) | 1685 | ν(C=O) (80) |
| Amide II | 1570 | δ(NH) + ν(CN) |
| ν(C-N) | 1378 | ν(C-N) + ... |
| Phenyl Ring Stretching | 1597 | ν(CC) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. dergipark.org.trresearchgate.net These calculations provide theoretical spectra that can be directly compared with experimental results, aiding in signal assignment and structural verification.
Experimental ¹H NMR data for this compound has been reported, confirming its structure. amazonaws.com For instance, signals for the aromatic protons typically appear in the range of 7.2-7.3 ppm, the N-methyl protons around 2.6 ppm, and the methyl protons of the propane (B168953) chain around 1.4 ppm. amazonaws.com
To illustrate the power of computational prediction, studies on N-phenylpropanamide have compared experimental NMR data with values calculated using the GIAO method at the B3LYP/6-311+G(d,p) level. dergipark.org.trresearchgate.net This comparison is crucial for validating the accuracy of the computational model.
Table 3: Comparison of Experimental and Calculated NMR Chemical Shifts for the Related Compound N-phenylpropanamide This data is for N-phenylpropanamide and is presented for illustrative purposes.
| Atom | Experimental ¹³C Shift (ppm) researchgate.net | Calculated ¹³C Shift (ppm) researchgate.net | Experimental ¹H Shift (ppm) dergipark.org.tr | Calculated ¹H Shift (ppm) dergipark.org.tr |
|---|---|---|---|---|
| C=O | 172.9 | 174.1 | - | - |
| Phenyl C1 (ipso) | 138.1 | 137.9 | - | - |
| Phenyl C (ortho) | 120.1 | 119.8 | 7.53 | 7.64 |
| Phenyl C (meta) | 129.1 | 129.0 | 7.31 | 7.25 |
| Phenyl C (para) | 124.3 | 123.8 | 7.10 | 6.96 |
| N-H | - | - | 7.90 | 6.95 |
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). dergipark.org.tr
For the related compound N-phenylpropanamide , TD-DFT calculations have been performed to elucidate its electronic transitions. dergipark.org.tr Such an analysis for this compound would reveal how the N-methylation affects the electronic structure and absorption spectrum compared to its parent amide. These calculations are typically performed considering a solvent environment, using models like the Polarizable Continuum Model (PCM), to provide more realistic predictions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.
In studies of related molecules, FMO analysis using DFT has been essential. For N-phenylpropanamide , the HOMO is primarily located on the phenyl ring and the amide nitrogen, while the LUMO is distributed over the phenyl ring and the carbonyl group. dergipark.org.trresearchgate.net This distribution indicates that the phenyl ring can act as both an electron donor and acceptor, and the amide group is a key site for electronic interactions. A similar analysis on this compound would clarify the electronic influence of the additional methyl group on the nitrogen atom.
Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netias.ac.in It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. ias.ac.in
The MEP surface is color-coded to identify different potential regions:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.netdergipark.org.tr
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms.
Green: Denotes regions of neutral or near-zero potential, often associated with the nonpolar parts of the molecule, such as the phenyl ring's carbon framework. researchgate.net
By analyzing the MEP surface of this compound, one can predict how it will interact with other molecules, such as receptors or reactants. The negative potential on the carbonyl oxygen suggests a site for hydrogen bonding or coordination with electrophiles. researchgate.netdergipark.org.tr
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics calculations like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, stability, and the influence of the surrounding environment, such as a solvent.
For this compound, MD simulations can:
Simulate Solvent Effects: Analyze how solvent molecules (e.g., water, ethanol) arrange around the solute and affect its conformation and reactivity. This is crucial for understanding reaction mechanisms in solution.
Probe Conformational Changes: The amide bond in this compound can exhibit rotational barriers. MD simulations can explore the different accessible conformations (rotamers) and the energy landscape connecting them. nih.govacs.org
Analyze Ligand-Receptor Interactions: If studying the molecule's interaction with a biological target like an enzyme, MD simulations can assess the stability of the ligand-receptor complex over time. researchgate.net
Computational Prediction of this compound Reactivity
Computational methods are instrumental in predicting the reactivity of this compound in various chemical reactions.
Modeling Transition States and Reaction Energy Barriers
Density Functional Theory (DFT) is a powerful method for locating and characterizing the transition state (TS) of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy barrier.
By calculating the energies of the reactants, transition state, and products, chemists can determine the reaction's energy profile. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. This approach is used to model potential reactions of this compound, such as hydrolysis, electrophilic substitution, or cyclization reactions. nih.gov For example, computational studies on related N-aryl amides have modeled the transition states for N-Ar bond rotation and enolate formation, revealing how basic conditions can dramatically lower rotational energy barriers. nih.govacs.org
Rational Design of Reaction Pathways and Catalyst Systems
The insights gained from modeling reaction barriers allow for the rational design of more efficient synthetic routes. If a calculated energy barrier for a desired reaction is too high, computational models can be used to explore alternative pathways or the effect of a catalyst.
Catalysts function by providing an alternative reaction pathway with a lower activation energy. Computational chemistry can model the interaction of this compound with various catalysts to:
Screen Potential Catalysts: Virtually test a range of catalysts to identify which ones are most likely to lower the energy barrier for a specific transformation.
Optimize Reaction Conditions: Simulate how changes in solvent, temperature, or catalyst structure affect the reaction pathway and yield.
Guide Experimental Design: These computational predictions help experimental chemists focus their efforts on the most promising reaction conditions and catalyst systems, saving time and resources.
Integration of Theoretical and Experimental Data
The synergy between computational chemistry and experimental analysis is pivotal for a comprehensive understanding of the molecular properties of this compound and its analogs. This integration allows for the validation of theoretical models and provides a deeper interpretation of experimental findings. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting molecular structures, vibrational frequencies, and spectroscopic parameters, which can then be rigorously compared with empirical data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netdergipark.org.trdergipark.org.tr
Detailed studies on the closely related compound, N-phenylpropanamide, demonstrate the power of this integrated approach. By computing parameters such as bond lengths, bond angles, vibrational wavenumbers, and chemical shifts using DFT methods (e.g., B3LYP functional with a 6-311+G(d,p) basis set), researchers can establish a strong correlation with experimental data. researchgate.netdergipark.org.tr This process not only confirms the accuracy of the computational model but also allows for a more detailed assignment of experimental spectra. researchgate.netdergipark.org.tr For instance, calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental FT-IR and Raman spectra. researchgate.net
The validation of theoretical models against experimental data is a critical step. researchgate.net Discrepancies that arise between predicted and observed values can point to important molecular phenomena, such as intermolecular interactions like hydrogen bonding in the solid state, which may not be fully accounted for in gas-phase calculations. researchgate.netdergipark.org.tr Furthermore, this comparative analysis is crucial for confirming the stereochemistry and conformational preferences of molecules. In the case of chiral compounds, computational methods can be used to calculate the spectra for different enantiomers, and comparison with experimental spectra can determine the absolute configuration. acs.org
Spectroscopic Data Comparison
For N-phenylpropanamide, a structural analog of this compound, a comparison between experimental and calculated ¹³C and ¹H NMR chemical shifts shows a strong linear correlation, validating the accuracy of the geometric and electronic structure predicted by DFT calculations. researchgate.netdergipark.org.tr
Below are interactive tables showcasing representative data for the analogous N-phenylpropanamide, illustrating how theoretical and experimental spectroscopic data are compared.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for N-phenylpropanamide
This table displays the experimental ¹³C NMR chemical shifts alongside the values calculated using the DFT/B3LYP/6-311+G(d,p) method in a chloroform (B151607) solvent model. The strong correlation validates the computational model.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 | 172.9 | 174.5 |
| C2 | 31.0 | 32.1 |
| C3 | 10.1 | 10.8 |
| C4 | 138.2 | 139.3 |
| C5/C9 | 119.9 | 121.0 |
| C6/C8 | 128.8 | 129.7 |
| C7 | 124.2 | 125.1 |
Data sourced from studies on N-phenylpropanamide and presented here as a representative example of the methodology. researchgate.netdergipark.org.tr
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-phenylpropanamide
This table highlights key vibrational modes from experimental FT-IR spectra and their corresponding scaled theoretical values calculated by DFT. This comparison aids in the precise assignment of spectral bands to specific molecular vibrations.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N-H Stretch | 3303 | 3315 |
| Aromatic C-H Stretch | 3100-3030 | 3118-3026 |
| Aliphatic C-H Stretch | 2965, 2920 | 2975, 2930 |
| C=O Stretch (Amide I) | 1668 | 1675 |
| N-H Bending (Amide II) | 1548 | 1555 |
| C-N Stretch | 1238 | 1245 |
Data sourced from studies on N-phenylpropanamide and presented here as a representative example of the methodology. researchgate.netresearchgate.net
This integrated approach, combining predictive computational models with empirical spectroscopic and structural data, is essential for a thorough characterization of this compound, enabling detailed insights into its electronic structure, conformation, and molecular dynamics. researchgate.netfrontiersin.org
Structure Reactivity Relationship Srr Studies of N Methyl 2 Phenylpropanamide and Its Analogs
Correlating Structural Modifications with Chemical Reactivity
The efficiency and selectivity of chemical reactions involving N-methyl-2-phenylpropanamide analogs are highly dependent on the nature and position of substituents on the aromatic ring and the amide group.
The introduction of various functional groups can significantly alter the electronic properties and steric environment of the molecule, thereby influencing reaction rates and product distributions. For instance, in the synthesis of spirooxazolidinones from 2-(4-methoxyphenoxy)-2-methyl-N-phenylpropanamide derivatives via electrochemical dearomative amination, a range of substituents on the N-phenyl ring (Ring B) were tolerated. bohrium.com The reaction demonstrated good functional group compatibility, highlighting how the core structure's reactivity persists despite peripheral modifications. bohrium.com
Similarly, in the palladium-catalyzed Suzuki–Miyaura cross-coupling of N-mesyl amides, both electron-donating and electron-withdrawing groups on the arylboronic acids were successfully coupled, indicating a broad tolerance for electronic variations in the coupling partner. acs.org
Research into the development of radioligands for the translocator protein (TSPO) involved synthesizing a variety of N-methyl-(2-arylquinolin-4-yl)oxypropanamides, which are complex analogs. nih.govacs.org In this context, the synthesis of the intermediate 2-amino-N-methyl-N-phenylpropanamide was achieved by reacting 2-bromo-N-methyl-N-phenylpropanamide with sodium azide, followed by reduction. nih.govacs.org This transformation highlights the reactivity of the α-position to the carbonyl group, which is susceptible to nucleophilic substitution.
The reduction of 2-chloro-N-phenylpropanamide, a halogenated analog, with lithium aluminum hydride yields a mixture of N-propylaniline and the rearranged N-isopropylaniline. researchgate.net The formation of these products underscores how a substituent (in this case, chlorine at the α-position) can direct the reaction pathway, leading to both direct reduction and rearrangement.
Interactive Table: Effect of Substituents on Reaction Outcomes for this compound Analogs
| Analog/Reaction System | Substituent/Variation | Observed Effect on Efficiency and Selectivity | Reference |
|---|---|---|---|
| Electrochemical dearomative amination of 2-(4-methoxyphenoxy)-2-methyl-N-phenylpropanamide | Various substituents on N-phenyl ring | Reaction tolerates a wide range of functional groups, demonstrating broad applicability. | bohrium.com |
| Pd-catalyzed Suzuki–Miyaura cross-coupling | Electron-donating and withdrawing groups on arylboronic acid | Successful coupling achieved with a variety of electronically diverse partners. | acs.org |
| Reduction of 2-chloro-N-phenylpropanamide with LiAlH4 | α-Chloro substituent | Leads to a mixture of direct reduction and rearranged products (N-propylaniline and N-isopropylaniline). | researchgate.net |
| Synthesis of 2-amino-N-methyl-N-phenylpropanamide | α-Bromo substituent | Facilitates nucleophilic substitution by azide, followed by reduction to the amine. | nih.govacs.org |
The interplay of steric and electronic factors is fundamental in dictating the course of chemical transformations. Steric hindrance, for example, can impede the approach of a reagent to the reaction center, while electronic effects can either activate or deactivate the molecule towards a particular reaction.
In the context of amide bond activation for cross-coupling reactions, it has been shown that "ground-state destabilization" can enhance reactivity. acs.org This is achieved by introducing steric strain that twists the amide bond, disrupting the nN → π*C=O resonance, and by electronic modulation. N-mesyl amides, for instance, are more reactive than other N-acyl amides due to these combined steric and electronic effects. acs.org
The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 is influenced by Lewis acid catalysis. researchgate.net The formation of aluminum chlorohydrides during the reaction facilitates the reduction of the intermediate 2-methyl-N-phenylaziridine and increases the relative yield of the N-propylamine product over the rearranged isopropylamine, demonstrating electronic control over the reaction pathway. researchgate.net
In the enantioselective synthesis of chiral amines, sterically hindered N-aryl imines have been identified as challenging substrates. acs.org The use of specific iridium catalysts, however, has enabled the asymmetric hydrogenation of these sterically demanding compounds, highlighting the importance of catalyst design in overcoming steric limitations. acs.org Similarly, studies on N-(2-bromophenyl)-N-substituted-2-phenylpropanamides have explored the impact of steric and electronic factors on palladium-catalyzed reactions. ccspublishing.org.cn
Stereochemical Influence on Chemical Transformations
The stereochemistry of this compound and its analogs plays a pivotal role in synthetic processes, influencing the formation of specific stereoisomers.
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a complex analog of this compound, with electrophiles like aldehydes, the formation of specific diastereomeric oxazolidines has been observed. researchgate.net For example, the reaction with benzaldehyde (B42025) leads to the formation of one diastereomer preferentially, with the other not being detected. researchgate.net This high degree of diastereoselectivity is often governed by the pre-existing stereocenters in the molecule, which direct the approach of the incoming reagent.
In other synthetic efforts, such as the alkylation of pseudoephedrine glycinamide (B1583983) enolates to produce amino acids, poor diastereoselectivity was observed, leading to products with only moderate enantiomeric excess. open.ac.uk This illustrates that achieving high diastereoselectivity is often a significant challenge that depends heavily on the specific reaction system and conditions.
Interactive Table: Diastereoselectivity in Synthetic Processes of this compound Analogs
| Reactant | Reaction | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide + Benzaldehyde | Oxazolidine formation | High (one diastereomer detected) | researchgate.net |
| Grignard reaction on a chiral N-alkylated amide | Formation of chiral 1,2-amino tertiary alcohols | >20:1 | nih.gov |
| Pseudoephedrine glycinamide enolate + Haloalkanes | Alkylation | Poor | open.ac.uk |
Enantioselectivity, the formation of one enantiomer in excess of the other, is a cornerstone of modern asymmetric synthesis. In the context of this compound analogs, significant research has focused on palladium-catalyzed intramolecular cross-coupling reactions. For the α-arylation of N-(2-bromophenyl)-N-methyl-2-phenylpropanamide, a series of fenchol-based phosphite (B83602) ligands were screened. researchgate.net It was found that the electronegativity of the halogen substituent on the BIFOP-X ligand directly correlates with the enantioselectivity of the reaction. The BIFOP-F ligand, with the most electronegative halogen, provided the highest enantiomeric excess (ee) of 64%. researchgate.net
In the asymmetric insertion of carbenes into the N-H bond of amides, dirhodium(II) catalysts bearing specific chiral ligands have been shown to induce high enantioselectivity. nih.gov For the reaction between 3-phenylpropanamide (B85529) and 1-diazo-1-phenylpropan-2-one, the use of Rh2(TPA)4 (triphenylacetate) as a catalyst resulted in the product with 90% ee. nih.gov The choice of catalyst is paramount, as different chiral catalysts can even produce opposite enantiomers of the product. nih.gov
Interactive Table: Enantioselectivity in Catalytic Systems Involving this compound Analogs
| Substrate | Catalytic System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| N-(2-bromophenyl)-N-methyl-2-phenylpropanamide | [Pd(C3H5)(BIFOP-F)(Cl)] | 88 | 64 | researchgate.net |
| N-(2-bromophenyl)-N-methyl-2-phenylpropanamide | [Pd(C3H5)(BIFOP-Cl)(Cl)] | 74 | 47 | researchgate.net |
| N-(2-bromophenyl)-N-methyl-2-phenylpropanamide | [Pd(C3H5)(BIFOP-Br)(Cl)] | 63 | 20 | researchgate.net |
| 3-Phenylpropanamide + 1-Diazo-1-phenylpropan-2-one | Rh2(TPA)4 | 99 | 90 | nih.gov |
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry provides powerful tools for investigating structure-reactivity relationships at the molecular level. Methods like Density Functional Theory (DFT) are widely used to model molecular structures, reaction mechanisms, and predict spectroscopic properties.
For N-phenylpropanamide, a close analog, DFT calculations using the B3LYP method have been employed to analyze its structural, vibrational, and electronic properties. researchgate.netdergipark.org.tr These studies have investigated the impact of intermolecular hydrogen bonding on the molecular geometry and vibrational frequencies. researchgate.net
In the study of diastereoselectivity in the formation of oxazolidines from N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, 'ab initio' calculations were used to explain the experimental results by determining the relative stabilities of different conformations and diastereomers. researchgate.net
Computational studies have also been instrumental in understanding the mechanism of enantioselective reactions. For the carbene insertion into an amide N-H bond, DFT calculations were used to analyze the transition state structures for the formation of the major and minor enantiomers, revealing that coordination of the dirhodium catalyst significantly lowers the energy barrier of the reaction. nih.gov Similarly, the nonlinear optical properties of novel N-phenylpropanamide derivatives have been investigated using DFT, correlating their electronic structure with their potential applications in materials science. dntb.gov.ua These computational approaches provide insights that are often difficult to obtain through experimental means alone, guiding the rational design of new catalysts and reactions.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are computational, statistical tools that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity in a specific chemical transformation. researchgate.netuliege.be For this compound and its analogs, QSRR modeling provides a powerful framework for predicting reaction kinetics, such as the rate of hydrolysis or aminolysis, based on numerical representations of their molecular structures. researchgate.net The development of a QSRR model is a systematic process involving the selection of a training set of molecules, calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive equation. pnas.orgchemrxiv.org
The core principle of QSRR is that variations in the reactivity of a series of structurally related compounds, like analogs of this compound with different substituents on the phenyl ring, can be explained by quantifiable changes in their molecular properties. pnas.org These properties are captured by molecular descriptors, which serve as the independent variables in the model, while an experimental measure of reactivity (e.g., the logarithm of the reaction rate constant, log(k)) serves as the dependent variable.
Recent studies on amide bond formation have successfully used multivariate linear regression (MLR) and machine learning algorithms, such as random forests, to build predictive models. pnas.orgpku.edu.cn These models often reveal that both electronic and steric features of the reacting partners are crucial in determining the reaction rate. pnas.orgresearchgate.net For instance, in the context of amide hydrolysis, a QSRR model for this compound analogs would likely demonstrate that electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. Conversely, bulky substituents near the reaction center would sterically hinder the approach of a nucleophile, slowing the reaction.
A hypothetical QSRR model for the base-catalyzed hydrolysis of para-substituted this compound analogs could be represented by the following linear equation:
log(k_hyd) = c₀ + c₁σ + c₂Eₛ + c₃π
Where:
log(k_hyd) is the logarithm of the hydrolysis rate constant.
σ is the Hammett constant, representing the electronic effect of the para-substituent.
Eₛ is the Taft steric parameter, quantifying the steric effect of the substituent.
π is the Hansch hydrophobicity constant, accounting for the substituent's lipophilicity.
c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
The following interactive data table illustrates the components of a potential QSRR study for the hydrolysis of this compound analogs.
| Analog (Substituent X) | Hammett Constant (σₚ) | Calculated Dipole Moment (Debye) | Steric Descriptor (%Vbur) | Observed Reactivity (log(k_hyd)) |
|---|---|---|---|---|
| -H (this compound) | 0.00 | 3.5 | 38.2 | -4.50 |
| -NO₂ | 0.78 | 5.1 | 40.1 | -3.10 |
| -Cl | 0.23 | 4.1 | 39.5 | -4.05 |
| -CH₃ | -0.17 | 3.3 | 41.0 | -4.85 |
| -OCH₃ | -0.27 | 3.9 | 40.5 | -5.10 |
Note: Data in the table is illustrative and intended to represent the principles of a QSRR model.
Prediction of Reaction Outcomes based on Molecular Descriptors
The prediction of reaction outcomes for this compound and its analogs is fundamentally reliant on the use of molecular descriptors. chemrxiv.org These descriptors are numerical values derived from the chemical structure that quantify specific physicochemical properties. uliege.be By calculating these descriptors using computational chemistry methods like Density Functional Theory (DFT), it is possible to forecast how a molecule will behave in a chemical reaction without performing the experiment. pku.edu.cndergipark.org.tr These descriptors are broadly categorized into electronic, steric, and topological, among others.
Electronic Descriptors: These quantify the electronic characteristics of a molecule and are critical for predicting reactivity in polar reactions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons, respectively. acs.org For a reaction like nucleophilic attack on the amide carbonyl of this compound, a lower LUMO energy, often caused by electron-withdrawing substituents on the phenyl ring, would suggest a higher reactivity. acs.org
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. nih.gov A more positive partial charge on the carbonyl carbon of the amide would imply greater electrophilicity and a faster rate of reaction with a nucleophile.
Ionization Potential (IP) and Electron Affinity (EA): These descriptors relate to the energy required to remove an electron (IP) and the energy released when an electron is gained (EA). acs.orgresearchgate.net They provide a quantitative measure of a molecule's tendency to participate in redox processes or electron-transfer steps.
Steric and Geometric Descriptors: These describe the size, shape, and three-dimensional arrangement of the molecule, which is crucial for understanding how easily reactants can approach the reaction center.
Sterimol Parameters (L, B1, B5): These parameters describe the dimensions of a substituent in specific directions, providing a more nuanced view of its steric profile than a simple van der Waals radius. digitellinc.com For this compound analogs, the Sterimol values for substituents on the phenyl ring would directly impact the accessibility of the carbonyl group.
Percent Buried Volume (%Vbur): This descriptor quantifies the percentage of a sphere around an atom (e.g., the carbonyl carbon) that is occupied by other parts of the molecule. pnas.org A higher %Vbur indicates greater steric hindrance and would predict a slower reaction rate.
The following table demonstrates how different molecular descriptors for substituted this compound analogs can be used to predict their relative reactivity in a common reaction like hydrolysis.
| Analog (Substituent at para-position) | Key Molecular Descriptor | Descriptor Value (Illustrative) | Predicted Effect on Hydrolysis Rate |
|---|---|---|---|
| -NO₂ (Nitro) | LUMO Energy | -1.5 eV | Increase (lowered LUMO makes carbonyl more electrophilic) |
| -CN (Cyano) | NBO Charge on Carbonyl Carbon | +0.65 e | Increase (strong electron withdrawal increases positive charge) |
| -H (Unsubstituted) | N/A | Baseline | Baseline Reactivity |
| -OCH₃ (Methoxy) | HOMO Energy | -5.8 eV | Decrease (electron-donating group reduces electrophilicity) |
| -C(CH₃)₃ (tert-Butyl) | Sterimol B5 Parameter | 3.1 Å | Decrease (significant steric bulk hinders nucleophile approach) |
By integrating these descriptors into QSRR models, chemists can move from qualitative reasoning to quantitative prediction, enabling the rational design of molecules and the optimization of reaction conditions with greater efficiency. pnas.orgchemrxiv.org
Advanced Applications in Chemical Synthesis and Methodological Development
Utilization of N-methyl-2-phenylpropanamide as a Precursor in Complex Molecule Synthesis
The structural framework of this compound makes it a strategic precursor for creating more intricate molecules, particularly in the field of asymmetric synthesis. A notable application is its use in the synthesis of oxindoles through palladium-catalyzed reactions.
Detailed Research Findings: In a significant study focused on asymmetric synthesis, a derivative of the parent compound, N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide, was employed as a key precursor for the Hartwig asymmetric oxindole (B195798) cyclization. acs.orgnih.govnih.gov This reaction is a powerful method for constructing C-N bonds, which are crucial in many pharmaceutical compounds. researchgate.net The study investigated the rotational properties around the N-Aryl bond of the precursor, a critical factor for achieving high enantioselectivity in the final oxindole product. acs.orgnih.govnih.gov The reaction involves the formation of an enolate under basic conditions, which then undergoes an intramolecular cyclization catalyzed by a palladium complex. nih.govresearchgate.net The inherent chirality and rotational stability of the this compound-derived precursor are essential for controlling the stereochemistry of the resulting oxindole, a structural motif present in numerous biologically active molecules. acs.orgnih.govnih.gov
The synthesis of the specific precursor, N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide, was achieved by first preparing N-(2-bromo-4,6-dimethylphenyl)-2-phenylpropanamide, which was then methylated using iodomethane (B122720) and a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). nih.gov This highlights the role of the this compound scaffold as a modifiable template for building complex chiral molecules.
Development and Validation of Advanced Analytical Methodologies
The purity and stability of chemical compounds are critical for their application in research and industry. Consequently, robust analytical methods are essential. This compound has been a subject for the development of such sophisticated analytical techniques.
Chromatographic Method Development for High-Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. The development of a specific and reliable HPLC method for this compound is crucial for its quality control.
Detailed Research Findings: While a universally standardized method is not published, the principles for developing an HPLC method for this compound are well-established based on methods for analogous amide compounds. ijtsrd.cominternationalscholarsjournals.com The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. ijtsrd.com Method development typically involves optimizing several key parameters. nih.gov
A typical reversed-phase HPLC method would be developed with the following considerations:
Stationary Phase: A C18 (octadecyl silane) column is a common starting point due to its versatility. pharmascholars.comnih.gov For specific separation challenges, other columns like Phenyl-Hexyl or RP-Amide might be evaluated to achieve better resolution. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. nih.gov The pH of the buffer and the ratio of organic to aqueous phase are adjusted to optimize the retention time and peak shape. nih.govnih.gov
Detection: UV detection is standard, with the wavelength set to a maximum absorbance of the phenyl group in the molecule, likely in the range of 210-270 nm. nih.govnih.gov
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and controlled column temperature (e.g., 30 °C) are common to ensure reproducibility. nih.gov
The table below outlines a hypothetical set of optimized parameters for the high-purity analysis of this compound.
| Parameter | Condition | Purpose |
| Column | Fused-Core RP-Amide (e.g., Halo®), 2.7 µm, 4.6 x 150 mm | Provides high efficiency and unique selectivity for amides. |
| Mobile Phase | Isocratic elution with Acetonitrile:Phosphate Buffer (pH 3.0, 10 mM) (50:50, v/v) | Ensures consistent elution and good peak shape. |
| Flow Rate | 1.0 mL/min | Achieves a reasonable run time with good separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 218 nm | Provides high sensitivity for the analyte. |
| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |
Stability-Indicating Analytical Methodologies
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of a drug substance or product over time due to degradation. ijtsrd.com It demonstrates specificity by separating the intact compound from its degradation products, process impurities, and other potential interferents. pharmascholars.comnih.gov
Detailed Research Findings: For this compound, a stability-indicating HPLC method would be developed through forced degradation studies. abap.co.in In this process, the compound is subjected to harsh conditions to intentionally induce degradation. nih.gov
The typical stress conditions include:
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures. Amide bonds can be susceptible to hydrolysis under acidic conditions. pharmascholars.com
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures. This can also lead to the hydrolysis of the amide functional group. pharmascholars.com
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). nih.gov
Thermal Degradation: Heating the solid compound to high temperatures (e.g., 105 °C). pharmascholars.com
Photolytic Degradation: Exposing the compound to UV or fluorescent light. nih.gov
The developed chromatographic method must be able to resolve the peak of this compound from all new peaks that appear in the stressed samples. ufrgs.br The peak purity of the analyte peak would be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. nih.gov The validation of such a method confirms its suitability for stability testing of the compound. nih.gov
Establishment of Reference Standards for Chemical Traceability
A reference standard is a highly purified and well-characterized material used as a benchmark for quality control and analytical measurements. alfa-chemistry.com Establishing a reference standard for this compound is essential for ensuring the accuracy and traceability of analytical results.
Detailed Research Findings: A reference standard for this compound would be prepared with the highest possible purity. researchgate.net Its identity and structure would be unequivocally confirmed using a suite of spectroscopic techniques, including NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity is then quantitatively determined using a mass balance approach, which involves using multiple analytical techniques like HPLC for organic purity, thermogravimetric analysis for non-volatile residue, and Karl Fischer titration for water content. researchgate.net
This certified reference standard serves several critical functions:
Identity Confirmation: Used to confirm the identity of the compound in test samples by comparing retention times in chromatography.
Quantitative Analysis: Used to prepare calibration curves to accurately determine the concentration (assay) of this compound in a sample.
Impurity Profiling: Serves as the benchmark against which impurities are identified and quantified. alfa-chemistry.com
The availability of a certified reference standard ensures that analytical results are reliable, reproducible, and traceable to a recognized standard, which is a fundamental requirement in the pharmaceutical and chemical industries. tarosdiscovery.com
Contributions to Sustainable Chemical Processes and Green Chemistry Innovations
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of amides, a fundamental reaction in organic chemistry, has been a major focus for green innovations.
Detailed Research Findings: Traditional methods for synthesizing amides, such as those using acid chlorides or stoichiometric coupling reagents, often suffer from poor atom economy and generate significant chemical waste. semanticscholar.org Catalytic direct amidation, which forms an amide bond directly from a carboxylic acid and an amine with the only byproduct being water, represents a much greener approach.
A significant green innovation applicable to the synthesis of this compound is the use of boric acid as a catalyst. orgsyn.orggalchimia.com This method allows for the direct condensation of 2-phenylpropanoic acid with methylamine (B109427).
Reaction Scheme: 2-Phenylpropanoic Acid + Methylamine --(Boric Acid, Heat)--> this compound + H₂O
The advantages of this boric acid-catalyzed method align with several principles of green chemistry: semanticscholar.orgorgsyn.org
Catalysis: Boric acid is a simple, inexpensive, and low-toxicity catalyst used in small (catalytic) amounts. sciencemadness.org
Atom Economy: The reaction has a high atom economy, as the only byproduct is water, compared to methods that use coupling agents where large portions of the reagent become waste.
Safer Solvents/Conditions: The reaction can often be performed in safer solvents like toluene (B28343) or even under solvent-free conditions, further reducing environmental impact. semanticscholar.orgsciencemadness.org
Other organoboron catalysts, such as arylboronic acids, have also been developed for direct amidation reactions, showcasing a broad effort to make this essential transformation more sustainable. rsc.org These catalytic methods represent a significant contribution to green chemistry, providing an efficient and environmentally benign pathway to produce this compound and other valuable amides. acs.org
Q & A
Q. What are the standard synthetic routes for N-methyl-2-phenylpropanamide, and how can reaction conditions be optimized?
this compound is typically synthesized via alkylation of a propanamide precursor. For example, NaH (a strong base) in THF can deprotonate the amide nitrogen, followed by methyl group transfer using iodomethane . Key parameters for optimization include reaction temperature (0°C to room temperature), stoichiometry of methylating agent, and reaction time. Post-synthesis purification via flash chromatography (e.g., hexane/ethyl acetate gradients) ensures isolation of the desired product .
Q. How can researchers confirm the identity and purity of this compound?
- Spectroscopic Analysis : H and C NMR verify structural features, such as the methyl group (δ ~3.0 ppm for N–CH) and aromatic protons (δ ~7.1–7.4 ppm) .
- Chromatography : HPLC or TLC with UV detection monitors purity.
- Physical Properties : Melting point (e.g., 90°C) and density (1.082 g/cm³) comparisons with literature data validate consistency .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a versatile intermediate:
- Building Block : Used in synthesizing substituted amides via nucleophilic acyl substitution.
- Diastereomer Studies : Methylation of chiral precursors generates diastereomers, enabling stereochemical analysis .
Advanced Research Questions
Q. How can diastereomers of this compound derivatives be resolved, and what analytical tools are critical?
Diastereomers (e.g., anti/syn isomers) are separable via silica gel chromatography with non-polar solvent systems (e.g., 95:5 hexane/ethyl acetate) . Advanced characterization includes:
- Variable-Temperature NMR : Probes rotational barriers of the amide bond.
- X-ray Crystallography : Resolves absolute configuration in crystalline forms .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Models transition states for reactions like hydrolysis or electrophilic substitution.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. These methods guide experimental design by identifying favorable reaction coordinates and solvent systems .
Q. How can researchers investigate the biological activity of this compound derivatives?
- In Vitro Assays : Test enzyme inhibition (e.g., serine hydrolases) or receptor binding using fluorescence-based assays.
- Molecular Docking : Predict interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina.
- Metabolic Stability : Use liver microsomes to assess pharmacokinetic properties .
Q. What strategies address contradictions in reported physicochemical data (e.g., melting points) for this compound?
Cross-validate using:
- Differential Scanning Calorimetry (DSC) : Accurately measures melting transitions.
- Elemental Analysis : Confirms molecular formula consistency. Discrepancies may arise from polymorphic forms or impurities, necessitating recrystallization (e.g., from ethanol/water) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
